4-(6-Azidohexyl)-morpholine
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Overview
Description
4-(6-Azidohexyl)-morpholine is an organic compound that features a morpholine ring substituted with a 6-azidohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyl)-morpholine typically involves the reaction of morpholine with 6-azidohexyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
4-(6-Azidohexyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can react with alkynes in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as potassium carbonate for substitution reactions.
Major Products
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(6-Azidohexyl)-morpholine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Utilized in the modification of surfaces and the creation of functional materials.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor to bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(6-Azidohexyl)-morpholine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azide group can also be reduced to an amine, which can participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
6-Azidohexylamine: Similar structure but lacks the morpholine ring.
4-(6-Azidohexyl)-1,2,3-triazole: Formed from the cycloaddition of 4-(6-Azidohexyl)-morpholine with alkynes.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the azidohexyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C10H20N4O |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(6-azidohexyl)morpholine |
InChI |
InChI=1S/C10H20N4O/c11-13-12-5-3-1-2-4-6-14-7-9-15-10-8-14/h1-10H2 |
InChI Key |
METZXUYTPXKMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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